Cas no 34884-20-3 (1-(4-methylcyclohexyl)ethanol)
1-(4-methylcyclohexyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methyl-cyclohexyl)-ethanol
- 1-(4-methylcyclohexyl)ethanol
- SCHEMBL1270431
- NS00051770
- SCHEMBL10162372
- Cyclohexanemethanol, .alpha.,4-dimethyl-, cis-
- SCHEMBL15942196
- DTXSID10885047
- trans-alpha,4-Dimethylcyclohexane-1-methanol
- 1-(4-methylcyclohexyl)ethan-1-ol
- 1-?(4-?Methyl-?cyclohexyl)?-?ethanol
- EINECS 242-329-4
- AKOS011143167
- DA-43440
- EINECS 242-328-9
- CS-0058308
- cis-alpha,4-Dimethylcyclohexanemethanol
- DTXSID50885046
- 34884-20-3
- 1-((trans)-4-methylcyclohexyl)ethanol
- Cyclohexanemethanol, alpha,4-dimethyl-, trans-
- KAUADGCMTGZSPE-UHFFFAOYSA-N
- Cyclohexanemethanol, .alpha.,4-dimethyl-, trans-
- 18446-94-1
- NS00085463
- Cyclohexanemethanol, alpha,4-dimethyl-, cis-
- KAUADGCMTGZSPE-AGALZMSESA-N
- AB91028
- 18446-93-0
-
- MDL: MFCD02683993
- Inchi: 1S/C9H18O/c1-7-3-5-9(6-4-7)8(2)10/h7-10H,3-6H2,1-2H3
- InChI Key: KAUADGCMTGZSPE-UHFFFAOYSA-N
- SMILES: OC(C)C1CCC(C)CC1
Computed Properties
- Exact Mass: 142.135765193Da
- Monoisotopic Mass: 142.135765193Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 92.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2Ų
1-(4-methylcyclohexyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128948-1g |
1-(4-Methylcyclohexyl)ethan-1-ol |
34884-20-3 | 98% | 1g |
¥4080.00 | 2024-05-17 | |
| Ambeed | A999364-1g |
1-(4-Methyl-cyclohexyl)-ethanol |
34884-20-3 | 98% | 1g |
$559.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8221-100mg |
1-(4-methylcyclohexyl)ethanol |
34884-20-3 | 95% | 100mg |
¥849.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8221-250mg |
1-(4-methylcyclohexyl)ethanol |
34884-20-3 | 95% | 250mg |
¥1128.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8221-500mg |
1-(4-methylcyclohexyl)ethanol |
34884-20-3 | 95% | 500mg |
¥1886.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8221-1g |
1-(4-methylcyclohexyl)ethanol |
34884-20-3 | 95% | 1g |
¥2825.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8221-1G |
1-(4-methylcyclohexyl)ethanol |
34884-20-3 | 95% | 1g |
¥ 2,877.00 | 2023-04-13 | |
| Advanced ChemBlocks | P45722-1G |
1-(4-methylcyclohexyl)ethan-1-ol |
34884-20-3 | 97% | 1G |
$675 | 2023-09-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8221-100.0mg |
1-(4-methylcyclohexyl)ethanol |
34884-20-3 | 95% | 100.0mg |
¥849.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8221-250.0mg |
1-(4-methylcyclohexyl)ethanol |
34884-20-3 | 95% | 250.0mg |
¥1128.0000 | 2025-04-11 |
1-(4-methylcyclohexyl)ethanol Suppliers
1-(4-methylcyclohexyl)ethanol Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-(4-methylcyclohexyl)ethanol
Research Briefing on 1-(4-methylcyclohexyl)ethanol (CAS: 34884-20-3) in Chemical and Biomedical Applications
1-(4-methylcyclohexyl)ethanol (CAS: 34884-20-3) is a chiral alcohol derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical intermediates, and fragrance chemistry. Recent studies have highlighted its potential as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel therapeutics and specialty chemicals. This briefing synthesizes the latest research findings on this compound, focusing on its synthetic routes, biological activities, and industrial applications.
Recent advances in asymmetric catalysis have enabled more efficient enantioselective synthesis of 1-(4-methylcyclohexyl)ethanol, with several studies reporting high yields (>90%) and excellent enantiomeric excess (ee >98%) using transition metal catalysts. A 2023 study published in Advanced Synthesis & Catalysis demonstrated its use as a key intermediate in the synthesis of prostaglandin analogs, showcasing improved stereochemical control compared to traditional methods.
In pharmaceutical applications, the compound's structural features - particularly the methylcyclohexyl moiety - have shown promise in enhancing blood-brain barrier penetration. Research from the University of Tokyo (2024) identified derivatives of 1-(4-methylcyclohexyl)ethanol as potential modulators of neurological targets, with preliminary in vitro studies indicating selective binding to GABAA receptor subtypes.
The compound's safety profile has been extensively evaluated in recent toxicological studies. A 2024 OECD-compliant investigation reported an LD50 >2000 mg/kg in rodent models, with no observed genotoxic effects at therapeutic concentrations. However, metabolism studies revealed species-specific differences in hepatic clearance rates that warrant consideration for human applications.
Industrial scale production has seen technological improvements, with continuous flow chemistry approaches reducing production costs by approximately 40% compared to batch processes. Patent filings from 2023-2024 indicate growing commercial interest, particularly in the fragrance industry where the compound's woody-amber olfactory characteristics are valued for premium perfume formulations.
Future research directions highlighted in recent review articles include exploration of its use in: (1) chiral auxiliaries for complex natural product synthesis, (2) biodegradable polymer plasticizers, and (3) as a scaffold for CNS-targeted drug discovery. The compound's structural versatility and favorable physicochemical properties position it as a molecule of continuing interest across multiple chemical and biomedical domains.
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